molecular formula C11H17NO2S2 B2723581 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide CAS No. 1396806-47-5

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide

Cat. No.: B2723581
CAS No.: 1396806-47-5
M. Wt: 259.38
InChI Key: KCXSCOKOTWXECL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide” are not available, general methods for synthesizing thiophene derivatives involve condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Structural Insights and Molecular Interactions

In the context of scientific research, the structural insights and molecular interactions of thiophene derivatives, including those structurally similar to N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-3-carboxamide, have been a subject of study. The research conducted by Gable, Laws, and Schiesser (1997) on N-butylthiophene-3-carboxamide highlights the planarity between the N-butylcarboxamide group and the aromatic thiophene ring, suggesting significant implications for the compound's chemical behavior and potential applications in material science and pharmacology (R. Gable, M. J. Laws, & C. Schiesser, 1997).

Antimicrobial Potential

Another important application is found in the antimicrobial potential of thiophene-3-carboxamide derivatives. Vasu et al. (2005) have explored two biologically active thiophene-3-carboxamide derivatives showing antibacterial and antifungal activities. Their structural configuration, particularly the orientation of the m-toluidine and p-toluidine rings with respect to the thiophene ring, plays a critical role in their bioactivity, providing a foundation for developing new antimicrobial agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, & J. Saravanan, 2005).

Polymerization and Material Applications

The synthesis and functionalization of thiophene derivatives for the immobilization of proteins demonstrate another facet of application. Welzel et al. (1998) explored the electrochemical polymerization of functionalized thiophene derivatives, providing insights into the creation of biocompatible materials suitable for biosensor applications. This research highlights the versatility of thiophene derivatives in creating functional materials for biotechnological applications (H. Welzel, G. Kossmehl, G. Engelmann, B. Neumann, U. Wollenberger, F. Scheller, & W. Plieth, 1998).

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-11(14,4-6-15-2)8-12-10(13)9-3-5-16-7-9/h3,5,7,14H,4,6,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXSCOKOTWXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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